(4-(Phenylethynyl)phenyl)methanol

Vue d'ensemble

Description

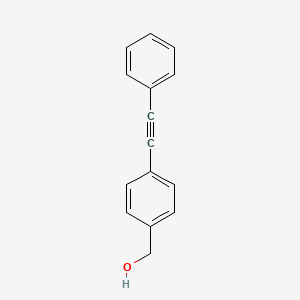

(4-(Phenylethynyl)phenyl)methanol is an organic compound with the molecular formula C15H12O It is characterized by a phenylethynyl group attached to a phenyl ring, which is further connected to a methanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Phenylethynyl)phenyl)methanol typically involves the reaction of 4-iodobenzyl alcohol with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding phenylethynylphenylmethane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products:

Oxidation: 4-(Phenylethynyl)benzaldehyde or 4-(Phenylethynyl)benzoic acid.

Reduction: 4-(Phenylethynyl)phenylmethane.

Substitution: Various esters depending on the acyl chloride used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₅H₁₂O

- Molecular Weight : Approximately 224.25 g/mol

- Appearance : White solid

- Melting Point : 119–121 °C

The compound features a phenyl group linked to an ethynyl group, which is further connected to another phenyl group and a hydroxymethyl group. This structure allows for diverse interactions, particularly in biological systems.

Adenosine Receptor Antagonism

Research indicates that (4-(Phenylethynyl)phenyl)methanol and its derivatives exhibit significant biological activity, particularly as selective antagonists for adenosine receptors. These receptors are involved in various physiological processes, including neurotransmission and inflammation regulation.

- Case Study : A study demonstrated that related phenylethynyl compounds effectively inhibited A3 adenosine receptor activity, suggesting potential therapeutic uses in treating conditions like asthma and cancer .

Synthesis of Pharmacologically Active Compounds

The compound can serve as a precursor in synthesizing other biologically active molecules. Its unique functional groups facilitate further chemical modifications that enhance pharmacological properties.

- Example : The synthesis of 6-phenyl-4-phenylethynyl-1,4-dihydropyridine derivatives has shown promise as selective A3 receptor antagonists, highlighting the compound's utility in drug development .

Development of New Materials

This compound's structural characteristics make it suitable for developing new materials with specific optical or electronic properties. Its ability to interact with various substrates can lead to innovations in organic electronics and photonic devices.

- Potential Uses :

- Organic light-emitting diodes (OLEDs)

- Photovoltaic cells

- Sensors for environmental monitoring

Plant Growth Regulation

Recent studies have explored the use of phenylethynyl compounds as plant growth regulators. For instance, derivatives like 4-(2-phenylethynyl)-benzoic acid have shown effectiveness in controlling plant architecture by suppressing lateral branching and seed germination.

Mécanisme D'action

The mechanism of action of (4-(Phenylethynyl)phenyl)methanol involves its interaction with specific molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the hydroxyl group can form hydrogen bonds with various biomolecules, influencing their stability and activity.

Comparaison Avec Des Composés Similaires

4-(Phenylethynyl)benzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

4-(Phenylethynyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

4-(Phenylethynyl)phenylmethane: Similar structure but without the hydroxyl group.

Uniqueness: (4-(Phenylethynyl)phenyl)methanol is unique due to the presence of both a phenylethynyl group and a hydroxyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.

Activité Biologique

(4-(Phenylethynyl)phenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on receptor interactions, pharmacological implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 224.25 g/mol. It is characterized by the presence of a phenyl group connected to an ethynyl group, which is further linked to another phenyl group and a hydroxymethyl group. This structure allows for diverse interactions within biological systems, particularly due to the aromatic and aliphatic functionalities present.

Biological Activity

Research indicates that this compound may exhibit significant biological activities, particularly in relation to adenosine receptors. Compounds similar to this compound have been studied for their roles as selective antagonists for these receptors, which are implicated in various physiological processes, including neurotransmission and cardiovascular regulation .

Receptor Interactions

-

Adenosine Receptor Antagonism :

- Studies have shown that derivatives of phenylethynyl compounds can selectively antagonize A3 adenosine receptors, suggesting that this compound may also exhibit similar pharmacological properties .

- These interactions can influence cellular signaling pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.

-

Mechanisms of Action :

- The binding affinities and mechanisms of this compound with various biological targets need further elucidation. Preliminary findings suggest that it may modulate signaling pathways associated with adenosine receptors.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, highlighting its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(Phenylethynyl)benzaldehyde | Contains an aldehyde instead of alcohol | Exhibits reactivity as an electrophile |

| 1-Benzyl-4-(2-(phenylethynyl)phenyl)-1H-1,2,3-triazole | Incorporates a triazole ring | Potential use in medicinal chemistry |

| 4-(Phenylethynyl)phenol | Hydroxymethyl replaced by hydroxyl | Different solubility and reactivity patterns |

| 4-Ethynylbenzaldehyde | Lacks the methanol group | More reactive towards nucleophiles |

This table illustrates how this compound stands out due to its unique combination of functional groups that may confer distinct chemical reactivity and biological activity profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives:

- Synthesis : Various synthetic routes have been explored to produce this compound, emphasizing the importance of functional group tolerance in reactions involving carbon-based frameworks .

- Pharmacological Studies : Research has indicated that related compounds can influence key physiological processes through their interaction with specific receptors. For instance, studies on racemic 6-phenyl-4-phenylethynyl-1,4-dihydropyridine derivatives have demonstrated their high selectivity as A3 adenosine receptor antagonists .

Propriétés

IUPAC Name |

[4-(2-phenylethynyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11,16H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAXRYBKRTYKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579092 | |

| Record name | [4-(Phenylethynyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54737-75-6 | |

| Record name | [4-(Phenylethynyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.